Z-PRO-PHE-HIS-LEU-LEU-VAL-TYR-SER-BETANA
Overview
Description
Z-PRO-PHE-HIS-LEU-LEU-VAL-TYR-SER-BETANA is a synthetic peptide composed of the amino acids proline, phenylalanine, histidine, leucine, valine, tyrosine, and serine. This compound is often used in biochemical research due to its unique structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-PRO-PHE-HIS-LEU-LEU-VAL-TYR-SER-BETANA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents such as carbodiimides.
Coupling: The activated amino acids are coupled to the growing peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow for further coupling.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and high-performance liquid chromatography (HPLC) are often employed to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Z-PRO-PHE-HIS-LEU-LEU-VAL-TYR-SER-BETANA can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like tyrosine.
Reduction: Disulfide bonds, if present, can be reduced to thiols.
Substitution: Amino acid residues can be substituted to create analogs of the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Specific amino acid derivatives and coupling reagents.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of tyrosine can lead to the formation of dityrosine .
Scientific Research Applications
Z-PRO-PHE-HIS-LEU-LEU-VAL-TYR-SER-BETANA has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery system.
Industry: Utilized in the development of peptide-based materials and sensors.
Mechanism of Action
The mechanism of action of Z-PRO-PHE-HIS-LEU-LEU-VAL-TYR-SER-BETANA involves its interaction with specific molecular targets. The peptide can bind to enzymes, receptors, or other proteins, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Z-PRO-PHE-HIS-LEU-LEU-VAL-TYR-SER-4M-BETANA: A similar peptide with a slight modification in its structure.
Other Synthetic Peptides: Various synthetic peptides with different amino acid sequences and properties.
Uniqueness
Its ability to undergo various chemical reactions and its versatility in scientific research make it a valuable compound .
Properties
IUPAC Name |
benzyl 2-[[1-[[1-[[1-[[1-[[1-[[1-[[3-hydroxy-1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C67H83N11O12/c1-40(2)30-51(71-62(84)55(35-49-36-68-39-69-49)73-60(82)53(32-43-16-9-7-10-17-43)74-65(87)57-22-15-29-78(57)67(89)90-38-45-18-11-8-12-19-45)59(81)72-52(31-41(3)4)63(85)77-58(42(5)6)66(88)75-54(33-44-23-27-50(80)28-24-44)61(83)76-56(37-79)64(86)70-48-26-25-46-20-13-14-21-47(46)34-48/h7-14,16-21,23-28,34,36,39-42,51-58,79-80H,15,22,29-33,35,37-38H2,1-6H3,(H,68,69)(H,70,86)(H,71,84)(H,72,81)(H,73,82)(H,74,87)(H,75,88)(H,76,83)(H,77,85) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXWCYSOAJHZBPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)NC2=CC3=CC=CC=C3C=C2)NC(=O)C(CC4=CN=CN4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C6CCCN6C(=O)OCC7=CC=CC=C7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C67H83N11O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1234.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14855-40-4 | |
Record name | N-Cbz-Pro-Phe-His-Leu-Leu-Val-Tyr-Ser β-naphthylamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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